molecular formula C21H21ClN4O5 B2405593 methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921852-37-1

methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate

Cat. No.: B2405593
CAS No.: 921852-37-1
M. Wt: 444.87
InChI Key: JSNTZXGHJHPHOT-UHFFFAOYSA-N
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Description

Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5 and its molecular weight is 444.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

  • Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate and similar compounds can undergo various chemical transformations. For instance, compounds like ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate have been shown to react with different hydrazines, forming a variety of derivatives with potential antibacterial activity (Anusevičius et al., 2014).

Biological Activity and Potential Applications

  • Compounds structurally related to this compound have shown potential biological activities. For example, some tetrahydropyrimidine derivatives have exhibited antimicrobial activities against bacterial and fungal growth (Akbari et al., 2008).

Synthesis Methods and Variants

  • Different synthesis methods have been developed for compounds in this chemical class. For instance, one-pot synthesis methods have been employed for creating derivatives like methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate, which offers high yields and operational simplicity (Yadav et al., 2021).

Crystal Structure and Molecular Interactions

  • The crystal structure and molecular interactions of related compounds have been studied, providing insights into their chemical behavior. For instance, the crystal structure of piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a compound with similarities in structure, has been analyzed to understand its hydrogen bonding and molecular interactions (Orozco et al., 2009).

Properties

IUPAC Name

methyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5/c1-24-11-15(18(27)25-9-7-12(8-10-25)20(29)31-2)16-17(24)19(28)26(21(30)23-16)14-5-3-13(22)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNTZXGHJHPHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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